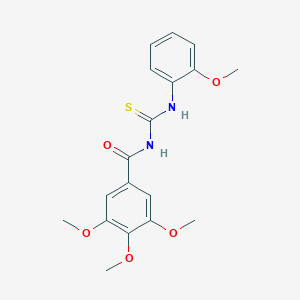
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide, also known as TMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMCB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In addition, 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to reduce the expression of certain genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its biological activities and mechanism of action. However, one of the limitations of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it can be difficult to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide as a therapeutic agent for the treatment of viral infections, such as hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide and its potential therapeutic applications.
Métodos De Síntesis
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the desired amide. The amide is then treated with carbon disulfide and sodium hydroxide to form the carbamothioyl derivative of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHIHJZMIBQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

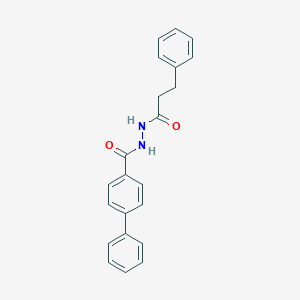
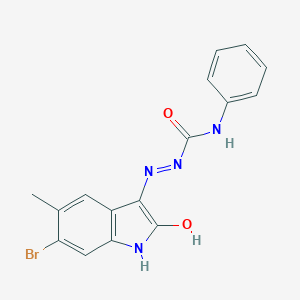


![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
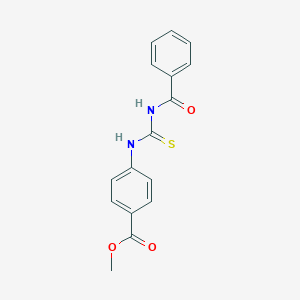
![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
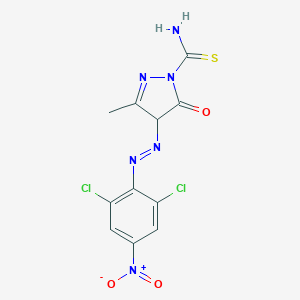
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B464963.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)
![1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B464978.png)
